molecular formula C21H17FN2O4 B2970638 methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 946378-74-1

methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B2970638
CAS No.: 946378-74-1
M. Wt: 380.375
InChI Key: RLKLRIGCSSZYBF-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a synthetic organic compound featuring a methyl benzoate backbone substituted with a dihydropyridine-derived amide group. The 2-fluorophenylmethyl moiety at the N1 position introduces steric and electronic effects, while the 2-oxo-1,2-dihydropyridine ring may confer redox activity or hydrogen-bonding capabilities.

Properties

IUPAC Name

methyl 4-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)14-8-10-16(11-9-14)23-19(25)17-6-4-12-24(20(17)26)13-15-5-2-3-7-18(15)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKLRIGCSSZYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under reflux conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where a fluorophenyl halide reacts with the dihydropyridine intermediate.

    Amidation: The amide bond is formed by reacting the intermediate with an appropriate amine or ammonia.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s uniqueness lies in its dihydropyridine-amido benzoate framework, contrasting with structurally related methyl benzoate derivatives (e.g., sulfonylurea herbicides) that incorporate triazine or sulfonylurea groups (Table 1).

Table 1: Structural Comparison with Sulfonylurea Herbicides
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Primary Use
Methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate Benzoate + dihydropyridine 2-fluorophenylmethyl, amide linkage ~370 (estimated) Undocumented
Metsulfuron-methyl Benzoate + triazine Methoxy, methyl, sulfonylurea linkage 381.4 Herbicide (ALS inhibitor)
Triflusulfuron-methyl Benzoate + triazine Trifluoroethoxy, sulfonylurea linkage 492.3 Herbicide (ALS inhibitor)

Functional Implications

  • Dihydropyridine vs. Triazine : The dihydropyridine ring in the target compound may enable interactions with biological targets (e.g., kinases or oxidoreductases) distinct from the acetolactate synthase (ALS) inhibition mechanism of triazine-based sulfonylureas .
  • Amide vs. Sulfonylurea Linkage : The amide group in the target compound may reduce hydrolytic instability compared to sulfonylurea linkages, which are prone to degradation in acidic environments .

Hypothetical Bioactivity and Research Findings

  • Enzyme Inhibition Potential: The dihydropyridine-2-one moiety resembles NADH cofactors, suggesting possible redox-modulating or dehydrogenase-inhibiting properties .
  • Pesticidal Activity : Fluorinated aromatic compounds often exhibit enhanced insecticidal efficacy due to improved membrane penetration and resistance to detoxification enzymes .
  • Synergistic Effects: Minor structural variations (e.g., fluorination) can significantly alter potency, as seen in optimized sulfonylurea herbicides .

Biological Activity

Methyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural features:

  • Molecular Formula : C22H19FN2O4
  • Molecular Weight : 394.402 g/mol
  • IUPAC Name : this compound

The structure includes a dihydropyridine core which is known for its diverse pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Dihydropyridine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the 2-Fluorobenzyl Group : A nucleophilic substitution reaction is employed for this step.
  • Amidation : The carboxylic acid group is converted to an amide using carbodiimides.
  • Esterification : The final step involves esterification with methyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Potential mechanisms include:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Alteration of Receptor Signaling : It may influence receptor-mediated signaling pathways, leading to therapeutic effects.

Pharmacological Studies

Recent studies have highlighted various pharmacological activities of this compound:

  • Antioxidant Activity : Research indicates that derivatives of dihydropyridine structures exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Effects : Some studies suggest that similar compounds have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties : Preliminary investigations into related compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantExhibits significant radical scavenging activity
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Study Example

A study conducted on a related compound demonstrated its ability to inhibit the growth of human cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway that could be explored further for therapeutic applications .

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